molecular formula C13H15FO5 B13698588 Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate

Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate

Cat. No.: B13698588
M. Wt: 270.25 g/mol
InChI Key: FNKYMBKMIGQGIA-UHFFFAOYSA-N
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Description

Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate is an organic compound with the molecular formula C13H15FO5 This compound is characterized by the presence of an ethyl ester group, an acetoxy group, a fluorine atom, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The acetoxy group is introduced through acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of esterification and acetylation can be scaled up for industrial synthesis, involving continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Substitution: Amino or thio derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-hydroxyphenyl)propanoate: Lacks the acetoxy and fluorine groups, making it less reactive.

    Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate: Similar structure but without the fluorine atom, affecting its lipophilicity and reactivity.

    Ethyl 2-acetoxy-3-fluoro-3-(4-hydroxyphenyl)propanoate: Positional isomer with different biological properties.

Uniqueness

Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate is unique due to the presence of both the fluorine atom and the acetoxy group, which confer distinct chemical and biological properties. The fluorine atom enhances its metabolic stability and lipophilicity, while the acetoxy group increases its reactivity in biochemical assays.

Properties

Molecular Formula

C13H15FO5

Molecular Weight

270.25 g/mol

IUPAC Name

ethyl 2-acetyloxy-3-fluoro-3-(2-hydroxyphenyl)propanoate

InChI

InChI=1S/C13H15FO5/c1-3-18-13(17)12(19-8(2)15)11(14)9-6-4-5-7-10(9)16/h4-7,11-12,16H,3H2,1-2H3

InChI Key

FNKYMBKMIGQGIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1O)F)OC(=O)C

Origin of Product

United States

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